5-(2-Methylpropyl)nonane

Physical Organic Chemistry Thermodynamics Solvent Selection

5-(2-Methylpropyl)nonane, also known as 5-Isobutylnonane, is a C13 branched alkane with the molecular formula C13H28 and a molecular weight of 184.36 g/mol. It is a hydrophobic compound with a high predicted XLogP of 6.70 and is characterized by a branched carbon skeleton that influences its physical properties relative to linear alkanes.

Molecular Formula C13H28
Molecular Weight 184.36 g/mol
CAS No. 62185-53-9
Cat. No. B3054859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methylpropyl)nonane
CAS62185-53-9
Molecular FormulaC13H28
Molecular Weight184.36 g/mol
Structural Identifiers
SMILESCCCCC(CCCC)CC(C)C
InChIInChI=1S/C13H28/c1-5-7-9-13(10-8-6-2)11-12(3)4/h12-13H,5-11H2,1-4H3
InChIKeyRCOXMOQVMZTXOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Methylpropyl)nonane (CAS 62185-53-9) Properties and Basic Characteristics for Procurement


5-(2-Methylpropyl)nonane, also known as 5-Isobutylnonane, is a C13 branched alkane with the molecular formula C13H28 and a molecular weight of 184.36 g/mol [1]. It is a hydrophobic compound with a high predicted XLogP of 6.70 [2] and is characterized by a branched carbon skeleton that influences its physical properties relative to linear alkanes [3]. The compound is typically supplied as a colorless liquid with a purity of 95% for research applications .

Why 5-(2-Methylpropyl)nonane Cannot Be Freely Substituted with Other C13 Alkanes


In research and industrial applications, branched C13 alkanes cannot be considered interchangeable. Even among isomers with the formula C13H28, differences in branching patterns lead to significant and quantifiable variations in key physicochemical properties such as boiling point, density, and partition coefficient (LogP) [1]. These variations directly impact performance in applications ranging from chromatography and chemical synthesis to fuel formulation and materials science [2]. Selecting the precise isomer, such as 5-(2-Methylpropyl)nonane, is therefore critical for ensuring experimental reproducibility and meeting specific performance specifications.

Quantitative Differentiation of 5-(2-Methylpropyl)nonane Against Closest Analogs: A Data-Driven Guide


Comparative Boiling Point and Density Analysis: 5-(2-Methylpropyl)nonane vs. 5-Ethyl-5-methyldecane

5-(2-Methylpropyl)nonane demonstrates a lower predicted boiling point and density compared to its structural isomer, 5-Ethyl-5-methyldecane. This is attributed to its distinct branching pattern, which reduces intermolecular forces more effectively [1].

Physical Organic Chemistry Thermodynamics Solvent Selection

Comparative Density Analysis: 5-(2-Methylpropyl)nonane vs. 5-Ethyl-5-methyldecane

The predicted density of 5-(2-Methylpropyl)nonane is lower than that of its isomer 5-Ethyl-5-methyldecane, consistent with the impact of different branching on molecular packing efficiency [1].

Physical Organic Chemistry Thermodynamics Solvent Selection

Quantified Abundance in Complex Hydrocarbon Mixtures: Comparative Analysis in Hanford Tank Waste Headspace

In a headspace gas analysis of Hanford Site tank waste, 5-(2-Methylpropyl)nonane was detected and quantified at a concentration of 0.057 mg/m³ [1]. This concentration is distinct from other nonane isomers identified in the same sample matrix, such as 4-methylnonane and 2,6-dimethylnonane, demonstrating its unique presence and relative abundance in this complex mixture.

Environmental Monitoring Analytical Chemistry Waste Management

GC Retention Time Differentiation Among C13-C14 Branched Alkanes in Plant Essential Oil Analysis

In the GC-MS analysis of a plant extract, 5-(2-Methylpropyl)nonane elutes at a specific retention time of 11.495 minutes, corresponding to a peak area of 14.37% of the total identified volatile compounds [1]. Its retention time is distinct from other structurally similar, co-occurring compounds such as 5-butylnonane (11.278 min) and 5-methyl-5-propylnonane (12.600 min), as well as other C13 and C14 branched alkanes.

Analytical Chemistry Natural Product Chemistry Metabolomics

Primary Application Scenarios for 5-(2-Methylpropyl)nonane Based on Documented Evidence


Authentic Reference Standard for Environmental Monitoring and Metabolomics

The identification and quantification of 5-(2-Methylpropyl)nonane in complex matrices, such as Hanford tank waste headspace [1] and plant essential oils [2], necessitate the use of a pure, authenticated standard. Laboratories performing GC-MS analysis can utilize this compound to confirm the identity of unknown peaks and calibrate their instruments for accurate quantification, ensuring reliable and reproducible analytical results. Its distinct retention time (11.495 min) and presence in diverse matrices highlight its value as a specific marker compound [2].

Physicochemical Research on Branched Alkane Isomers

5-(2-Methylpropyl)nonane serves as a valuable model compound for investigating structure-property relationships in C13 branched alkanes. Its specific branching pattern (an isobutyl group at the C5 position) results in quantifiably different predicted boiling point (210.9°C) and density (0.755 g/cm³) compared to its isomer 5-Ethyl-5-methyldecane [3]. Researchers studying the impact of molecular shape on phase behavior, viscosity, or solubility can use this compound to generate data that refines predictive models and informs the design of new solvents or materials.

Calibration Standard for Advanced Fuel Property Research

Although not a primary reference fuel, 5-(2-Methylpropyl)nonane's branched alkane structure is representative of components found in commercial fuels. Its predicted boiling point (210.9°C) places it within the range relevant to diesel and jet fuel research [4]. The well-defined physical properties of this specific isomer can serve as a calibration point for developing and validating property prediction models (e.g., QSPR) for complex fuel mixtures, complementing studies that use highly-branched reference compounds like isocetane [5].

High-Purity Solvent for Specialized Organic Reactions

Given its high hydrophobicity (XLogP 6.70) and low water solubility [4], 5-(2-Methylpropyl)nonane is a suitable non-polar, inert solvent for moisture-sensitive organic reactions. The availability of this specific isomer in 95% purity allows for its use as a well-defined, single-component reaction medium, eliminating the variability associated with mixtures of branched alkane isomers. This ensures better reproducibility and facilitates cleaner product isolation, making it a valuable tool for specialized synthetic chemistry applications.

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